G5Z6Tjw2NN

Description

G5Z6Tjw2NN is a synthetic compound whose precise chemical structure and functional applications remain unspecified in publicly available literature. If classified as a pheromone-like compound, its synthesis might involve Grignard reagent coupling methods, as noted in studies on structurally analogous bioactive molecules . However, the lack of direct references to this compound in the evidence necessitates caution in extrapolating its properties.

Properties

CAS No. |

156177-59-2 |

|---|---|

Molecular Formula |

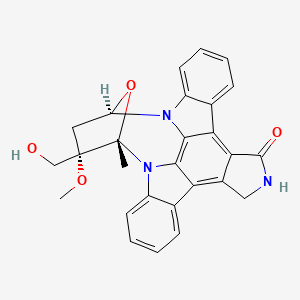

C27H23N3O4 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one |

InChI |

InChI=1S/C27H23N3O4/c1-26-27(13-31,33-2)11-19(34-26)29-17-9-5-3-7-14(17)21-22-16(12-28-25(22)32)20-15-8-4-6-10-18(15)30(26)24(20)23(21)29/h3-10,19,31H,11-13H2,1-2H3,(H,28,32)/t19-,26+,27+/m1/s1 |

InChI Key |

NMMGUHANGUWNBN-VHEIIQRDSA-N |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CEP-751 involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The detailed synthetic route typically includes:

Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.

Functional group modifications: Introduction of hydroxyl, methoxy, and methyl groups through selective reactions.

Final assembly: Coupling reactions to form the final compound, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of CEP-751 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent production.

Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity CEP-751.

Quality control: Implementing rigorous testing protocols to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CEP-751 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CEP-751 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CEP-751 involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular pathways. This can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize G5Z6Tjw2NN, we compare it with two structurally or functionally related compounds, leveraging methodologies outlined in inorganic chemistry guidelines and synthesis protocols from recent journals .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Divergence: While Compound A (Ag-Zn alloy) is inorganic and metallurgical, this compound may share synthesis conditions (e.g., high-temperature processing) but differ in elemental composition or application scope .

Functional Overlap :

- Compound A’s use in catalysis or electronics suggests this compound might target industrial applications, whereas Compound B’s biological role implies niche biomedical or ecological uses.

Analytical Challenges :

- This compound’s characterization likely relies on advanced spectrometry (ICP-MS/OES), as seen in metallurgical studies , whereas organic analogs like Compound B prioritize molecular spectroscopy (NMR, GC-MS) .

Research Limitations and Recommendations

- Data Gaps: No direct experimental data on this compound’s properties are available in the provided evidence. Cross-referencing with specialized databases (e.g., SciFinder, Reaxys) is advised.

- Synthesis Optimization : If this compound is a metal-organic framework (MOF), methodologies from Compound A (high-temperature alloying) and Compound B (Grignard coupling) could be synergized for improved yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.